

Measuring GLUT8 Inhibition with SW157765: Application Notes and Protocols

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Compound of Interest

Compound Name: SW157765

Cat. No.: B10831315

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Introduction

Glucose transporter 8 (GLUT8), encoded by the SLC2A8 gene, is a facilitative glucose transporter involved in insulin-stimulated glucose uptake in specific tissues. Its role in various physiological and pathological processes, including metabolic regulation and cancer, has made it an attractive target for therapeutic intervention. **SW157765** is a selective inhibitor of GLUT8, making it a valuable tool for studying the transporter's function and for the development of novel therapeutics. These application notes provide detailed protocols for measuring the inhibition of GLUT8 by **SW157765** using a cell-based glucose uptake assay.

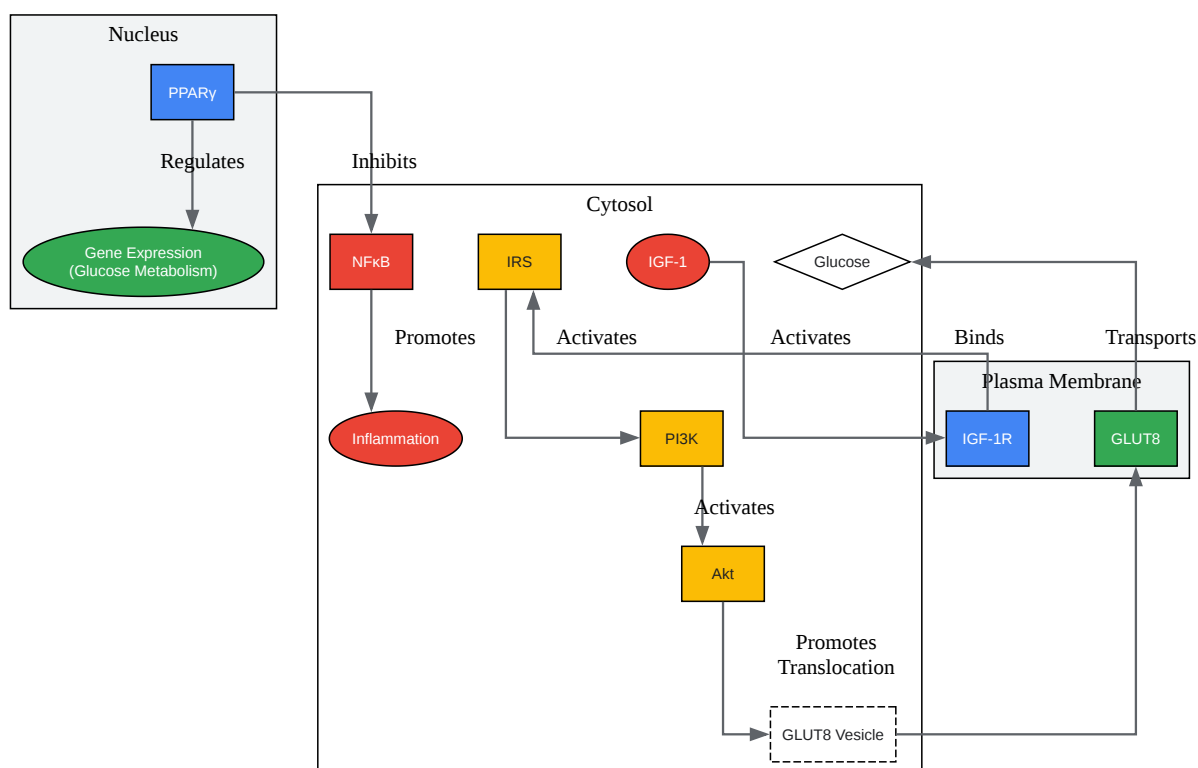
Quantitative Data Summary

The inhibitory activity of **SW157765** on GLUT8 has been characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Kd).

Compound	Target	Assay Type	Value	Reference
SW157765	GLUT8 (SLC2A8)	Binding Affinity	Kd: 200 nM	[1]
SW157765	GLUT8 (SLC2A8)	[³ H]-2- Deoxyglucose Uptake	IC50: 1.2 µM	
SW157765	GLUT2 (SLC2A2)	[³ H]-2- Deoxyglucose Uptake	IC50: 1.5 µM	

GLUT8 Signaling Pathway

GLUT8 translocation to the plasma membrane and subsequent glucose uptake can be initiated by insulin-like growth factor 1 (IGF-1) signaling. This pathway involves the activation of the IGF-1 receptor (IGF-1R), leading to the recruitment of Insulin Receptor Substrate (IRS) and the subsequent activation of the PI3K/Akt signaling cascade. Furthermore, GLUT8 is implicated in metabolic and inflammatory signaling, with connections to the Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF κ B) pathways. PPAR γ can modulate the expression of genes involved in glucose metabolism and can also trans-repress NF κ B, a key regulator of inflammation.

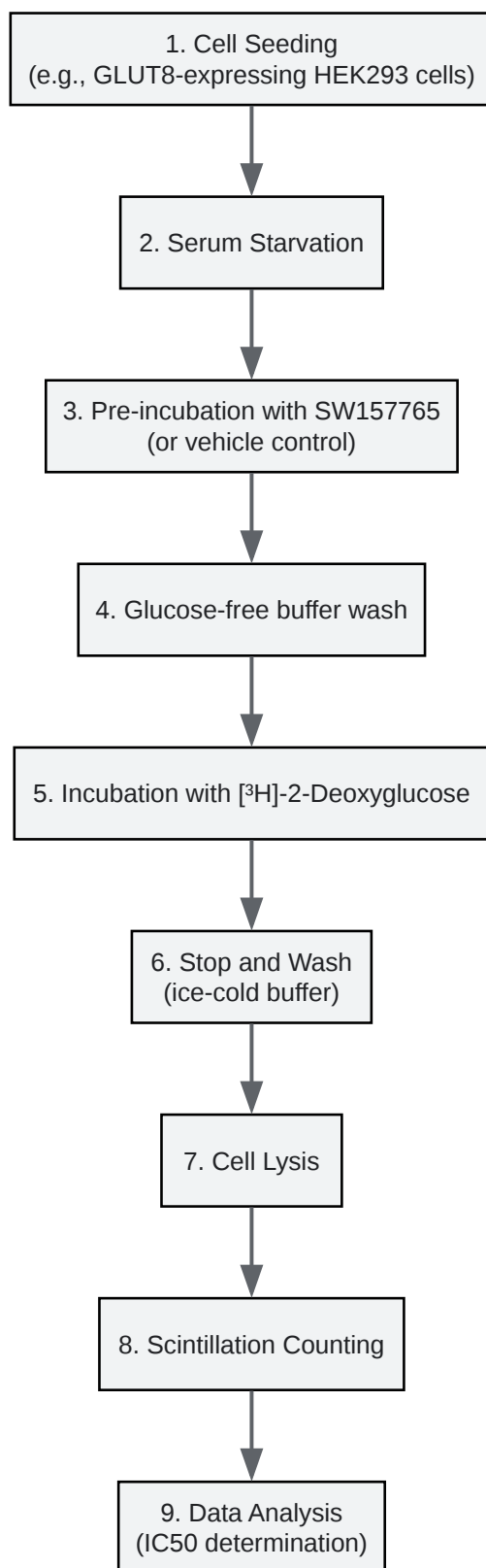


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Caption: GLUT8 signaling cascade.

Experimental Workflow: Glucose Uptake Assay

The following diagram outlines the general workflow for a [3 H]-2-deoxyglucose uptake assay to measure GLUT8 inhibition.



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Caption: Workflow for GLUT8 inhibition assay.

Experimental Protocols

[³H]-2-Deoxyglucose Uptake Assay for GLUT8 Inhibition

This protocol describes a method to quantify the inhibitory effect of **SW157765** on GLUT8-mediated glucose uptake using radiolabeled 2-deoxyglucose.

Materials and Reagents:

- GLUT8-expressing cells (e.g., engineered HEK293 cells)
- **SW157765**
- [³H]-2-Deoxyglucose ([³H]-2-DG)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
- Lysis buffer (e.g., 0.1 M NaOH)
- Scintillation cocktail
- Multi-well cell culture plates (e.g., 24-well)
- Liquid scintillation counter

Protocol:

- Cell Culture and Seeding:
 - Culture GLUT8-expressing cells in DMEM supplemented with 10% FBS.
 - Seed the cells into 24-well plates at a density that will result in a near-confluent monolayer on the day of the assay.

- Incubate at 37°C in a 5% CO₂ incubator.
- Serum Starvation:
 - Once cells are near-confluent, gently wash the cells twice with PBS.
 - Replace the medium with serum-free DMEM and incubate for 4-6 hours.
- Inhibitor Treatment:
 - Prepare serial dilutions of **SW157765** in KRPH buffer.
 - Aspirate the serum-free medium and wash the cells once with KRPH buffer.
 - Add the **SW157765** dilutions (and a vehicle control) to the respective wells.
 - Pre-incubate for 20-30 minutes at 37°C.
- Glucose Uptake:
 - Prepare a solution of [³H]-2-DG in KRPH buffer.
 - Add the [³H]-2-DG solution to each well to initiate the uptake.
 - Incubate for a predetermined optimal time (e.g., 10-15 minutes) at 37°C.
- Stopping the Reaction and Washing:
 - To stop the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.
- Cell Lysis and Scintillation Counting:
 - Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.
 - Transfer the lysate from each well to a scintillation vial.
 - Add scintillation cocktail to each vial.

- Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

- Calculate the percentage of inhibition for each concentration of **SW157765** compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Competitive Binding Assay (Alternative Method)

A competitive binding assay can be used to determine the binding affinity (K_i) of **SW157765** for GLUT8. This requires a radiolabeled ligand that binds to the same site as the inhibitor.

Principle:

This assay measures the ability of unlabeled **SW157765** to compete with a fixed concentration of a radiolabeled ligand for binding to GLUT8 expressed in cell membranes.

General Protocol Outline:

- Membrane Preparation:
 - Harvest GLUT8-expressing cells and prepare a membrane fraction through homogenization and centrifugation.
- Binding Reaction:
 - Incubate the cell membranes with a fixed concentration of a suitable radiolabeled ligand and varying concentrations of unlabeled **SW157765**.
 - Allow the reaction to reach equilibrium.
- Separation of Bound and Free Ligand:

- Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.
- Quantification:
 - Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

- Plot the percentage of specific binding of the radioligand against the logarithm of the **SW157765** concentration.
- Determine the IC50 value from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

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References

- 1. Glucose Transporter (GLUT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
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